- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 413-438,
Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

90319-52-1 structure
اسم المنتج:(4R)-4-phenyl-1,3-oxazolidin-2-one
كاس عدد:90319-52-1
وسط:C9H9NO2
ميغاواط:163.173262357712
MDL:MFCD00192393
CID:61395
PubChem ID:24865089
(4R)-4-phenyl-1,3-oxazolidin-2-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-4-Phenyloxazolidin-2-one
- (R)-PH-OXAZOLIDINONE
- (R)-(-)-4-Phenyl-2-o
- -4-PHENYL-2-OXAZOLIDINONE
- (4R)-PHENYL-2-OXAZOLIDINONE
- (R)-4-PHENYL-2-OXAZOLIDINONE
- (R)-4-Phenyl-1-Oxazolidinone
- 4-(R)-2- phenyloxazolidinone
- R-(-)-4-Phenyl-2-oxazolidinone
- R)-(?)-4-Phenyl-2-oxazolidinone
- (R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-1,3-oxazolidin-2-one
- R)-(-)-4-Phenyl-2-oxazolidinone
- R)-(−)-4-Phenyl-2-oxazolidinone
- R-4-BENZYL-2-OXAZOLIDINONE
- R-4-PHENYL-2-OXAZOLIDINONE
- (R)-phenyl-2-oxazolidinone
- 2-Oxazolidinone,4-phenyl-, (R)-
- (-)-4-Phenyl-2-oxazolidinone
- (4R)-(-)-4-Phenyl-2-oxazolidinone
- (4R)-4-phenyl-2-oxazolidinone
- (R)-4-Phenyl-1,3-oxazolidin-2-one
- (R)-Phenyloxazolidinone
- 4(R)-Phenyl-2-oxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (4R)-
- (R)-(-)-4-phenyloxazolidin-2-one
- (R)-4-PHENYL-OXAZOLIDIN-2-ONE
- (4R)-4-phenyloxazolidin-2-one
- PubChem6077
- KSC131O9D
- 4alpha-Phenyloxazolidin-2-one
- 4-(R)-Phenyloxazolidin-2-one
- QDMNNMIOWVJVLY-QMMMGPOBSA-N
- EBD40773
- RW1870
- AN
- (4R)-4-Phenyl-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)
- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%
- Q-200026
- SCHEMBL445133
- P1307
- 4-Phenyl-2-oxazolidinone, (4R)-
- CS-W017924
- 86217-38-1
- (S)-(+)-4-Phenyl-2-Oxazolidone
- AC-26759
- MFCD00192393
- EN300-268400
- SS-3215
- D5L96WN6JQ
- DTXSID50352627
- 90319-52-1
- (R)-(-)-4-phenyl-oxazolidin-2-one
- AKOS006341989
- NS00124623
- J-502467
- AKOS015840451
- (4R)-4-phenyl-1,3-oxazolan-2-one
-
- MDL: MFCD00192393
- نواة داخلي: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
- مفتاح Inchi: QDMNNMIOWVJVLY-QMMMGPOBSA-N
- ابتسامات: O=C1OC[C@@H](C2C=CC=CC=2)N1
حساب السمة
- نوعية دقيقة: 163.06300
- النظائر كتلة واحدة: 163.063329
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 175
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.2
- تهمة السطحية: 0
- طوبولوجي سطح القطب: 38.3
- tautomeric العد: 2
الخصائص التجريبية
- اللون / الشكل: White to Yellow Solid
- كثيف: 1.2021 (rough estimate)
- نقطة انصهار: 131.0 to 133.0 deg-C
- نقطة الغليان: 407°C at 760 mmHg
- نقطة الوميض: 200 oC
- انكسار: -72 ° (C=1, AcOEt)
- الاستقرار / الجرف الحياة: N/A
- بسا: 38.33000
- لوغب: 1.79630
- النشاط البصري: [α]25/D −48°, c = 2 in chloroform
- دوران محددة: -49.5 º (c=2, CHCl3)
- الذوبان: Not determined
(4R)-4-phenyl-1,3-oxazolidin-2-one أمن المعلومات
-
رمزي:
- حث:warning
- إشارة عشوائية:Warning
- وصف الخطر: H302+H312+H332
- تحذير: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- رقم نقل البضائع الخطرة:NONH for all modes of transport
- WGK ألمانيا:3
- رمز الفئة الخطرة: 12-36
- تعليمات السلامة: S22-S24/25
- فوكا و رمز:3-10
-
تحديد البضائع الخطرة:
- مصطلح خطر:R12
- ظروف التخزين:Inert atmosphere,Room Temperature
(4R)-4-phenyl-1,3-oxazolidin-2-one بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4R)-4-phenyl-1,3-oxazolidin-2-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659451-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 5g |
¥ 35.3 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011684-5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98% | 5g |
¥27 | 2024-05-21 | |
abcr | AB140732-25 g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; . |
90319-52-1 | 99% | 25 g |
€89.40 | 2023-07-20 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659435-100g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 98%(HPLC) | 100g |
¥ 247.1 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54870-100g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 100g |
¥166.0 | 2021-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27171-5g |
(R)-(-)-4-Phenyl-2-oxazolidinone, 98% |
90319-52-1 | 98% | 5g |
¥6184.00 | 2023-03-19 | |
Enamine | EN300-268400-0.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 0.5g |
$21.0 | 2023-02-28 | |
Enamine | EN300-268400-2.5g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 2.5g |
$27.0 | 2023-02-28 | |
Enamine | EN300-268400-100.0g |
(4R)-4-phenyl-1,3-oxazolidin-2-one |
90319-52-1 | 95% | 100.0g |
$87.0 | 2023-02-28 | |
Ambeed | A155508-10g |
(R)-4-Phenyloxazolidin-2-one |
90319-52-1 | 97% | 10g |
$8.0 | 2025-02-20 |
(4R)-4-phenyl-1,3-oxazolidin-2-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C
المراجع
- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-onesOrganic & Biomolecular Chemistry, 2005, 3(6), 967-969,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol
المراجع
- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones2008, , ,,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
1.2 Reagents: Oxygen ; 9 h, 30 °C
المراجع
- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanolsTetrahedron, 2007, 63(50), 12419-12423,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol
المراجع
- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanolsOrganic Letters, 2000, 2(5), 625-627,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C
المراجع
- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of EnantioselectivityACS Catalysis, 2020, 10(19), 11153-11161,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt
المراجع
- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and LimitationsJournal of Organic Chemistry, 2010, 75(9), 3037-3046,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile
1.2 -
1.3 Reagents: Tosyl chloride
1.2 -
1.3 Reagents: Tosyl chloride
المراجع
- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-onesJournal of Organic Chemistry, 2000, 65(15), 4759-4761,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones2009, , 71(2),,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Toluene
المراجع
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
المراجع
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt
المراجع
- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenationTetrahedron Letters, 2016, 57(6), 658-662,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C
المراجع
- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-onesJournal of Organic Chemistry, 2003, 68(2), 601-604,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C
المراجع
- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiationSynlett, 2012, 23(19), 2835-2839,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-onesTetrahedron: Asymmetry, 2011, 22(4), 439-463,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile
المراجع
- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanesJournal of the Chemical Society, 1993, (1), 5-6,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium carbonate
المراجع
- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reactionJournal of the Chemical Society, 1998, (11), 1753-1754,
(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials
- (R)-4-Phenyloxazolidine-2-thione
- Ethyl 1H-imidazole-1-carboxylate
- (2R)-2-amino-2-phenylethanol
- Cbz-(R)-Phenylglycinol
- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-
- 4-phenyl-1,3-oxazol-2(3H)-one
(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products
(4R)-4-phenyl-1,3-oxazolidin-2-one الوثائق ذات الصلة
-
Zhen-Biao Luo,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2020 18 2054
-
Jeffrey Y. W. Mak,Craig M. Williams Nat. Prod. Rep. 2012 29 440
-
Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670
-
Jaya Prakash Das,Ilan Marek Chem. Commun. 2011 47 4593
-
5. Reaction mechanisms: pericyclic reactionsEdyta M. Greer,Christopher V. Cosgriff Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 251
90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) منتجات ذات صلة
- 99395-88-7((4S)-4-phenyloxazolidin-2-one)
- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)
- 2152-34-3(Pemoline)
- 3182-95-4(L-(-)-Phenylalaninol)
- 76-83-5((chlorodiphenylmethyl)benzene)
- 7480-32-2(4-Phenyloxazolidin-2-one)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 102089-74-7(tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate)
- 90719-32-7((S)-4-Benzyl-2-oxazolidone)
- 101053-01-4(pemoline)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

نقاء:99%
كمية:1kg
الأسعار ($):166.0